molecular formula C9H6BrFO B13205012 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol

3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol

Cat. No.: B13205012
M. Wt: 229.05 g/mol
InChI Key: BSMSXPCVCCXOCS-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol is an organic compound with the molecular formula C9H6BrFO It is a derivative of phenylpropynol, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol typically involves the reaction of 4-bromo-2-fluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxyl group of propargyl alcohol attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne group can be reduced to form an alkene or alkane.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-one.

    Reduction: Formation of 3-(4-Bromo-2-fluorophenyl)prop-2-ene-1-ol or 3-(4-Bromo-2-fluorophenyl)propane-1-ol.

    Substitution: Formation of compounds with different substituents replacing the bromine or fluorine atoms.

Scientific Research Applications

3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Fluorophenyl)prop-2-yn-1-ol: Similar structure but lacks the bromine atom.

    3-(4-Bromophenyl)prop-2-yn-1-ol: Similar structure but lacks the fluorine atom.

    3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol: Similar structure with chlorine instead of bromine.

Uniqueness

The presence of both bromine and fluorine atoms in 3-(4-Bromo-2-fluorophenyl)prop-2-yn-1-ol makes it unique compared to its analogs. This dual substitution can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H6BrFO

Molecular Weight

229.05 g/mol

IUPAC Name

3-(4-bromo-2-fluorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C9H6BrFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2

InChI Key

BSMSXPCVCCXOCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C#CCO

Origin of Product

United States

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